N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide
Overview
Description
N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C21H16Br2N2O4 and its molecular weight is 520.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 519.94563 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Interaction with Human Serum Albumin
One study focused on the thermodynamic properties of the site-selective binding of a bromo-hydrazone derivative to human serum albumin (HSA). This derivative, similar in structure to the compound of interest, demonstrated a stronger ligand binding and formed a more stable complex with HSA compared to its unsubstituted analogue. The binding processes were primarily driven by enthalpy, involving hydrogen bonding and van der Waals forces (Jin-qiang Tong et al., 2015).
Photodynamic Therapy Applications
Another study synthesized new zinc phthalocyanine derivatives substituted with Schiff base groups, exhibiting high singlet oxygen quantum yields. These properties are crucial for type II photodynamic therapy (PDT), suggesting that these compounds, related to the chemical structure , could serve as effective photosensitizers in cancer treatment (M. Pişkin et al., 2020).
Urease Inhibition
A study on an oxovanadium(V) complex derived from a similar benzohydrazone compound revealed significant urease inhibitory activity, suggesting potential applications in treating conditions caused by excessive urease activity, such as gastric ulcers caused by Helicobacter pylori (Dan Qu et al., 2015).
Antioxidant Activity
Research into Schiff bases and their tautomers, including compounds structurally related to the chemical , demonstrated potent antioxidant activities. These findings suggest applications in combating oxidative stress-related diseases (Ahmed Taki Eddine Ardjani & S. Mekelleche, 2017).
DNA Interaction
Schiff base compounds derived from benzohydrazide and sulfonohydrazide showed remarkable activities in antibacterial, antifungal, and cytotoxic screenings. Their ability to bind with salmon sperm DNA suggests potential applications in drug design and molecular biology (M. Sirajuddin et al., 2013).
Properties
IUPAC Name |
N-[(E)-[5-bromo-2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2,5-dihydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2N2O4/c22-15-3-1-13(2-4-15)12-29-20-8-5-16(23)9-14(20)11-24-25-21(28)18-10-17(26)6-7-19(18)27/h1-11,26-27H,12H2,(H,25,28)/b24-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXPQCHBRTTKQ-BHGWPJFGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=C(C=CC(=C3)O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=C(C=CC(=C3)O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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